![molecular formula C13H19FN2O2 B13621007 tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate: is a chemical compound with a molecular formula of C13H20FN2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acids in proteins, leading to modifications that affect protein function and activity. These interactions are crucial in understanding the compound’s biological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-fluorophenyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H19FN2O2 |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
Clave InChI |
MNJFCFOLAVKZLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


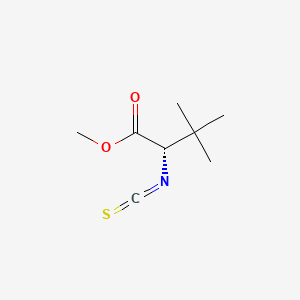
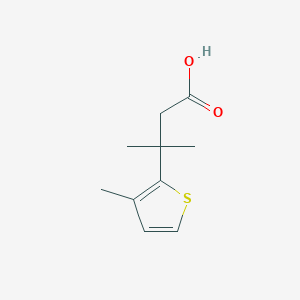
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
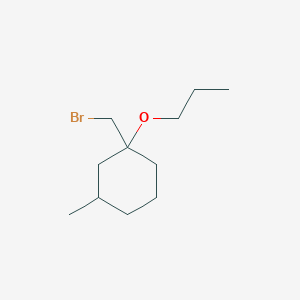
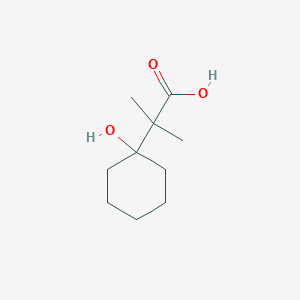
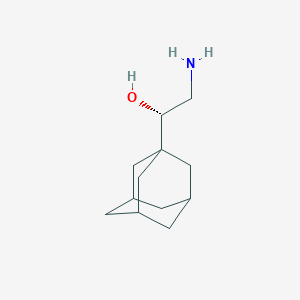


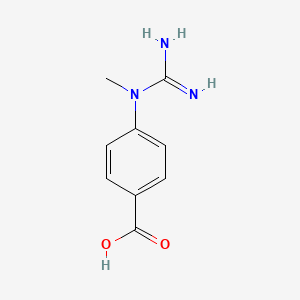
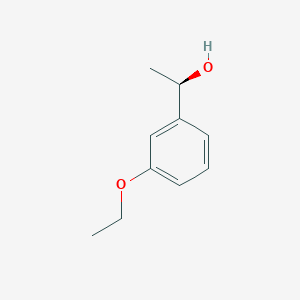
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
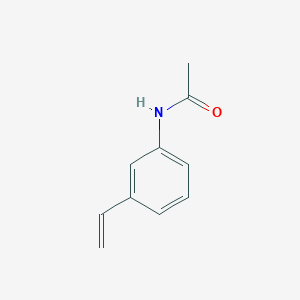
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
